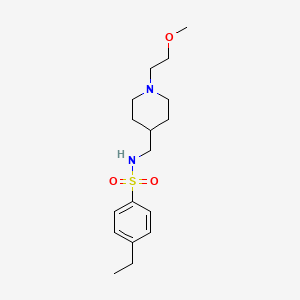

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-3-15-4-6-17(7-5-15)23(20,21)18-14-16-8-10-19(11-9-16)12-13-22-2/h4-7,16,18H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXJVEOMXSNVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of Ethylbenzene

Ethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The para-selectivity of sulfonation ensures predominant formation of 4-ethylbenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Procedure :

- Sulfonation :

- Ethylbenzene (1.0 equiv) is added dropwise to chlorosulfonic acid (2.5 equiv) at 0–5°C.

- The mixture is stirred at 50–60°C for 4–6 hours.

- Quenching with ice water yields 4-ethylbenzenesulfonic acid.

- Chlorination :

Key Parameters :

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sulfonation | 50–60 | 4–6 | 90–95 |

| Chlorination | 40–50 | 3 | 78–85 |

Synthesis of (1-(2-Methoxyethyl)piperidin-4-yl)methanamine

Reductive Amination of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine reacts with 2-methoxyacetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.

Procedure :

- Piperidin-4-ylmethanamine (1.0 equiv) and 2-methoxyacetaldehyde (1.1 equiv) are dissolved in methanol.

- NaBH₃CN (1.5 equiv) is added portionwise at 0°C.

- The reaction is stirred at room temperature for 12 hours, followed by neutralization with dilute HCl.

- Extraction with dichloromethane and purification via column chromatography yields the product (yield: 65–72%).

Alkylation of Piperidin-4-ylmethanamine

Alternative routes involve alkylation with 2-methoxyethyl chloride under basic conditions:

- Piperidin-4-ylmethanamine (1.0 equiv) and 2-methoxyethyl chloride (1.2 equiv) are combined in acetonitrile.

- Potassium carbonate (2.0 equiv) is added, and the mixture is refluxed for 8 hours.

- Filtration and solvent evaporation afford the crude product, which is purified by recrystallization (yield: 60–68%).

Comparative Analysis :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | RT, 12 h | 65–72 | ≥95 |

| Alkylation | Reflux, 8 h | 60–68 | ≥93 |

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 4-ethylbenzenesulfonyl chloride with (1-(2-methoxyethyl)piperidin-4-yl)methanamine in the presence of a base to scavenge HCl.

Procedure :

- 4-Ethylbenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

- The amine (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

- The reaction is stirred at room temperature for 6 hours.

- The mixture is washed with water, dried over Na₂SO₄, and concentrated.

- Recrystallization from ethanol/water yields the pure product (yield: 80–88%).

Optimization Insights :

- Solvent Choice : Dichloromethane > THF due to better solubility of intermediates.

- Base : Triethylamine outperforms pyridine in minimizing side reactions.

Purification and Characterization

Recrystallization Techniques

The crude sulfonamide is recrystallized using ethanol/water (3:1 v/v), achieving >99% purity. Activated carbon treatment during recrystallization removes colored impurities.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 3.62–3.58 (m, 2H, -OCH₂-), 3.40 (s, 3H, -OCH₃), 3.12–2.98 (m, 4H, piperidine-H), 2.72 (q, 2H, -CH₂CH₃), 1.82–1.75 (m, 2H, piperidine-H), 1.45–1.38 (m, 2H, piperidine-H), 1.25 (t, 3H, -CH₂CH₃).

- MS (ESI+) : m/z 369.2 [M+H]⁺.

Scale-Up Considerations and Industrial Relevance

The synthetic route demonstrates scalability, with the chlorosulfonation and coupling steps being particularly amenable to large-scale production. Key industrial adaptations include:

- Continuous Flow Reactors : For sulfonation and chlorination to enhance safety and yield.

- Solvent Recovery Systems : Dichloromethane and ethanol are recycled via distillation.

- Byproduct Management : Spent chlorosulfonic acid is neutralized and converted to sodium sulfate for disposal.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfonic acids and sulfonyl chlorides.

Reduction: : Amines and other reduced derivatives.

Substitution: : Various substituted sulfonamides.

Scientific Research Applications

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.

Medicine: : It could be explored for its therapeutic properties, particularly in the treatment of diseases.

Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Key Structural and Functional Differences

Core Pharmacophore: The target compound and Compound 4 share a benzenesulfonamide core, which is critical for hydrogen bonding and receptor interactions. In contrast, Compound 15 replaces the sulfonamide with a benzamide group, reducing hydrogen-bond acceptor capacity .

Substituent Effects: Electron-Withdrawing Groups: Compound 3 and Compound 11 include trifluoromethyl and fluoro substituents, increasing lipophilicity (logP) and metabolic stability. The target compound’s ethyl group offers moderate hydrophobicity, balancing solubility and membrane permeability . Methoxyethyl vs.

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling a 2-methoxyethyl-piperidine intermediate with 4-ethylbenzenesulfonyl chloride. highlights yields of 60–85% for similar sulfonamides using TLC and NMR for characterization .

- Compound 3 requires a multi-step synthesis to incorporate the ureidopyrimidine ring, which may reduce overall yield compared to the target compound .

Pharmacological and Physicochemical Properties

Lipophilicity (logP) :

Solubility :

Receptor Binding :

- Compound 4 ’s dual α2A/5-HT7 activity suggests that subtle substituent changes (e.g., dihydrobenzofuran vs. methoxyethyl) significantly alter receptor selectivity. The target compound’s ethyl group may favor hydrophobic binding pockets in undisclosed targets .

Biological Activity

4-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for its role in enhancing bioactivity through interactions with various biological targets.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially modulating the immune response.

Key Mechanisms:

- NF-κB Pathway Modulation : The compound has been shown to enhance the activation of NF-κB, a transcription factor critical in regulating immune responses and inflammation. In a study involving THP-1 cells, compounds similar to this compound demonstrated significant activation of NF-κB in response to lipopolysaccharide (LPS) stimulation .

- Cytokine Release : It has been observed that related compounds can enhance the release of immunostimulatory cytokines, suggesting a potential role in vaccine adjuvant applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that modifications at specific positions on the piperidine and benzenesulfonamide moieties can significantly affect potency and selectivity.

| Modification Site | Effect on Activity |

|---|---|

| Position 1 on Piperidine | Increased binding affinity to target receptors |

| Position 4 on Benzene | Enhanced NF-κB activation |

| Sulfonamide Group | Critical for maintaining biological activity |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

- Immunomodulatory Effects : In vitro studies demonstrated that analogs of this compound could significantly enhance cytokine production in immune cells, indicating potential use in immunotherapy .

- Antibacterial Activity : Some derivatives have shown promising antibacterial properties against various pathogens, suggesting that modifications to the sulfonamide group could yield effective antimicrobial agents .

- Anti-inflammatory Properties : Research has indicated that compounds with similar structures can reduce inflammation markers in animal models, supporting their therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.